molecular formula C14H12Cl2F3N B3016552 (3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2241142-18-5

(3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride

Cat. No. B3016552
CAS RN: 2241142-18-5
M. Wt: 322.15
InChI Key: NJPYLACMCACPIC-UHFFFAOYSA-N
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Description

“(3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2241142-18-5 . It has a molecular weight of 322.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11ClF3N.ClH/c15-10-5-3-4-9(8-10)13(19)11-6-1-2-7-12(11)14(16,17)18;/h1-8,13H,19H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 322.16 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Mechanistic Study in Chemical Reactions

  • The mechanisms of reactions involving compounds similar to (3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine hydrochloride have been studied, providing insights into various chemical processes. For instance, Zhou and Li (2019) explored the reaction between diphenylamine and diethyl 2-phenylmalonate, revealing a series of reactions including addition, dealcoholization, enolization, and ring-closure, which are pertinent to understanding the behavior of related compounds (Zhou & Li, 2019).

Chiral Discrimination and Molecular Simulation

  • Bereznitski et al. (2002) achieved the separation of enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This research highlights the potential application of (3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine hydrochloride in chiral discrimination, aided by molecular simulations to understand interaction energies and elution order (Bereznitski et al., 2002).

Development of Novel Catalytic Agents

  • Research by Karabuğa et al. (2015) involving the synthesis of (4-Phenylquinazolin-2-yl)methanamine, a structurally related compound, demonstrates its potential use in developing new catalysts for hydrogenation reactions, achieving high conversion rates and turnover frequencies (Karabuğa et al., 2015).

Synthesis of Complex Molecular Structures

  • The synthesis and structural analysis of compounds similar to (3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine hydrochloride, such as the work by Childs, Shaw, and Lock (1989), reveal insights into the formation of complex molecular structures, useful in the development of new chemical entities (Childs, Shaw, & Lock, 1989).

Applications in Imaging and Photocytotoxicity

  • Research by Basu et al. (2014) on Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine suggests potential applications in cellular imaging and photocytotoxicity, demonstrating the versatility of related compounds in biomedical fields (Basu et al., 2014).

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found. It’s possible that it may not have a known biological activity, or it may be used primarily as a synthetic intermediate in chemical reactions .

properties

IUPAC Name

(3-chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N.ClH/c15-10-5-3-4-9(8-10)13(19)11-6-1-2-7-12(11)14(16,17)18;/h1-8,13H,19H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPYLACMCACPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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